7-{[(2-Chloro-4,5-difluorophenyl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
7-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a bicyclic core, multiple functional groups, and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the bicyclic core, introduction of the thiadiazole moiety, and subsequent functionalization with the chlorodifluorobenzamido group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
7-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
7-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 7-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-(2,4-DICHLORO-BENZYLOXY)-5-HYDROXY-2-PHENYL-CHROMEN-4-ONE: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
2-CHLORO-N-CYCLOPROPYL-4,5-DIFLUOROBENZAMIDE: Another compound with a similar chlorodifluorobenzamido group but different core structure and properties.
Uniqueness
7-(2-CHLORO-4,5-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its combination of a bicyclic core, thiadiazole moiety, and chlorodifluorobenzamido group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H13ClF2N4O4S3 |
---|---|
Molecular Weight |
519.0 g/mol |
IUPAC Name |
7-[(2-chloro-4,5-difluorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H13ClF2N4O4S3/c1-6-23-24-18(32-6)31-5-7-4-30-16-12(15(27)25(16)13(7)17(28)29)22-14(26)8-2-10(20)11(21)3-9(8)19/h2-3,12,16H,4-5H2,1H3,(H,22,26)(H,28,29) |
InChI Key |
UAHYTULENJCXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC(=C(C=C4Cl)F)F)SC2)C(=O)O |
Origin of Product |
United States |
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